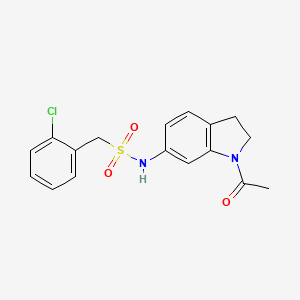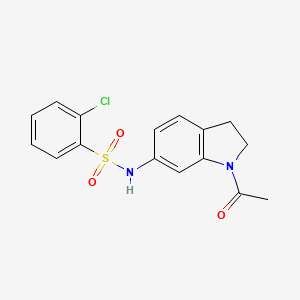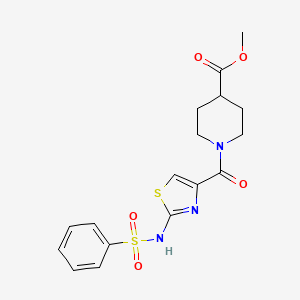
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
説明
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide, also known as ML239, is a small molecule that has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
作用機序
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is believed to exert its effects through inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to inhibit the growth of tumors in mouse models by reducing the levels of key proteins involved in cell proliferation. N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its high potency and selectivity for the proteasome. However, one limitation is that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
Future research on N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide could focus on identifying its potential use in treating other diseases, such as autoimmune disorders and infectious diseases. In addition, studies could investigate the use of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new derivatives of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide with improved potency and selectivity.
科学的研究の応用
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been studied for its potential use in treating various diseases, including cancer and neurological disorders. Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and inhibit the growth of tumors in mouse models. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-8-13-6-7-15(10-17(13)20)19-24(22,23)11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBOPDCBHRWZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3398766.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3398768.png)
![Ethyl 2-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B3398782.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B3398792.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3398812.png)
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398820.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3398822.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B3398829.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3398832.png)




![ethyl 4-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398869.png)